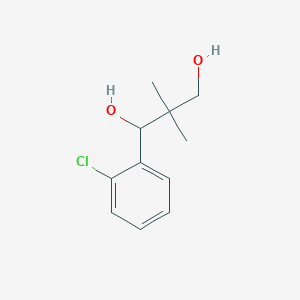
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol can be compared with other similar compounds, such as:
2-Chlorophenyl-2-propanol: Similar in structure but lacks the additional methyl groups on the propanediol backbone.
2,2-Dimethyl-1,3-propanediol: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
1-(2-Bromophenyl)-2,2-dimethyl-1,3-propanediol:
Propiedades
Fórmula molecular |
C11H15ClO2 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3 |
Clave InChI |
QRVPERDYBIBNET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
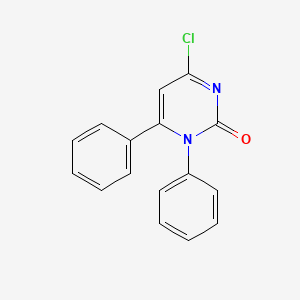
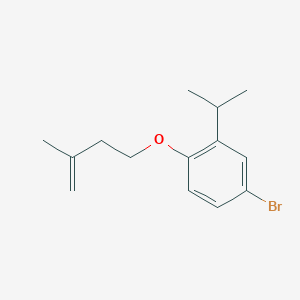
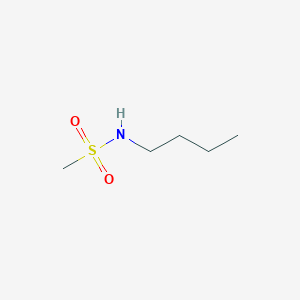
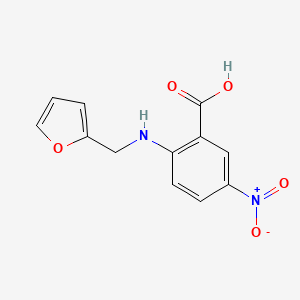

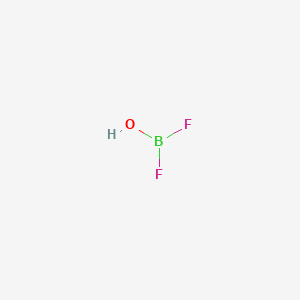
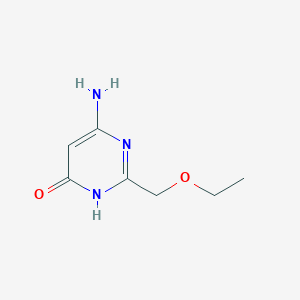
![1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B8662276.png)
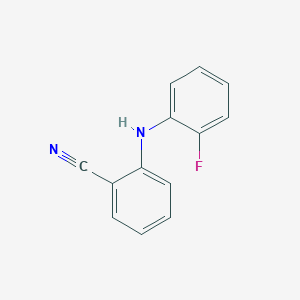
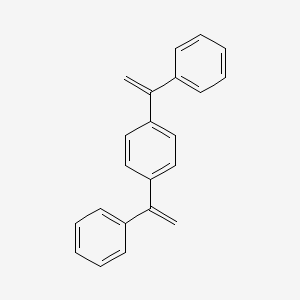
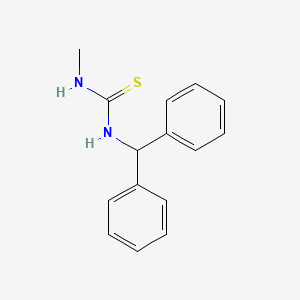
![Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-](/img/structure/B8662305.png)
![benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B8662312.png)
![[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine](/img/structure/B8662320.png)
